1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one 1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one
Brand Name: Vulcanchem
CAS No.: 15358-02-8
VCID: VC21043387
InChI: InChI=1S/C21H19NO5/c1-5-27-21-16(26-4)8-11-6-7-22-19-17(11)18(21)12-9-14(24-2)15(25-3)10-13(12)20(19)23/h6-10H,5H2,1-4H3
SMILES: CCOC1=C(C=C2C=CN=C3C2=C1C4=CC(=C(C=C4C3=O)OC)OC)OC
Molecular Formula: C21H19NO5
Molecular Weight: 365.4 g/mol

1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one

CAS No.: 15358-02-8

Cat. No.: VC21043387

Molecular Formula: C21H19NO5

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

1-Ethoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one - 15358-02-8

Specification

CAS No. 15358-02-8
Molecular Formula C21H19NO5
Molecular Weight 365.4 g/mol
IUPAC Name 16-ethoxy-4,5,15-trimethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13,15-octaen-8-one
Standard InChI InChI=1S/C21H19NO5/c1-5-27-21-16(26-4)8-11-6-7-22-19-17(11)18(21)12-9-14(24-2)15(25-3)10-13(12)20(19)23/h6-10H,5H2,1-4H3
Standard InChI Key FNBGZIDLRGQSAM-UHFFFAOYSA-N
SMILES CCOC1=C(C=C2C=CN=C3C2=C1C4=CC(=C(C=C4C3=O)OC)OC)OC
Canonical SMILES CCOC1=C(C=C2C=CN=C3C2=C1C4=CC(=C(C=C4C3=O)OC)OC)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator